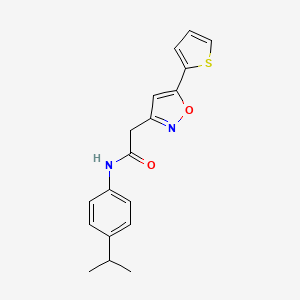

![molecular formula C10H14N4O4S2 B2557267 2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid CAS No. 294853-34-2](/img/structure/B2557267.png)

2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

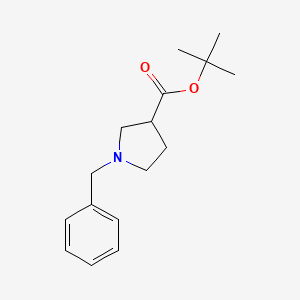

“2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid” is a chemical compound with the molecular formula C10H14N4O4S2 and a molecular weight of 318.37256 .

Molecular Structure Analysis

The molecular structure of this compound consists of a morpholinoacetyl group attached to a thiadiazolyl group, which is further attached to an acetic acid group via a sulfanyl linkage .Physical and Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and density of this compound can be found in chemical databases .Scientific Research Applications

Carbonic Anhydrase Inhibitors

- Research shows that certain sulfonamides, including derivatives with structures related to 2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid, have been studied as inhibitors of carbonic anhydrase isozymes. These compounds are significant due to their potential role in inhibiting tumor-associated isozymes, which can be critical in cancer research and treatment (Turkmen et al., 2005).

Anticancer Properties

- A study focused on the pharmacophore hybridization approach utilized a compound structurally similar to this compound. This approach is used in the design of drug-like small molecules with potential anticancer properties, highlighting the relevance of such compounds in cancer research (Yushyn et al., 2022).

Antitubercular and Antifungal Activities

- Derivatives of 1,3,4-thiadiazole, which include structures related to this compound, have been synthesized and evaluated for their antitubercular and antifungal activities. Some of these compounds displayed significant activity against tuberculosis and fungal infections, indicating their potential in developing new treatments (Syed et al., 2013).

Glutaminase Inhibitors

- Compounds with structural similarities to this compound have been studied as glutaminase inhibitors. These inhibitors are essential in understanding and potentially treating certain types of cancer, as glutaminase plays a critical role in cancer cell metabolism (Shukla et al., 2012).

Antimicrobial Agents

- Research into derivatives of 1,3,4-thiadiazole, which include compounds similar to this compound, has shown their potential as antimicrobial agents. These compounds have been evaluated against various bacterial and fungal strains, indicating their importance in developing new antimicrobial therapies (Sah et al., 2014).

Future Directions

Properties

IUPAC Name |

2-[[5-[(2-morpholin-4-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O4S2/c15-7(5-14-1-3-18-4-2-14)11-9-12-13-10(20-9)19-6-8(16)17/h1-6H2,(H,16,17)(H,11,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHCLLFRBJWOPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=NN=C(S2)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666371 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2557186.png)

![ethyl 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2557190.png)

![1-(3-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2557194.png)

![6-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-oxopropyl]-1-methylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2557196.png)

![[3-[(2-Chlorophenoxy)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2557202.png)